ML-211

Description

Structure

3D Structure

Properties

IUPAC Name |

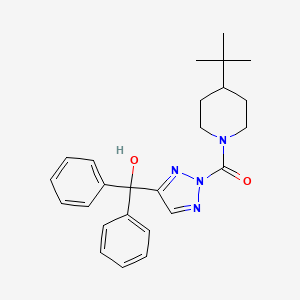

(4-tert-butylpiperidin-1-yl)-[4-[hydroxy(diphenyl)methyl]triazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2/c1-24(2,3)19-14-16-28(17-15-19)23(30)29-26-18-22(27-29)25(31,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,31H,14-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTMHNPBMQCQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCN(CC1)C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ML-211 (ML210) in Cancer Cells: A Technical Guide to Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ML-211, more accurately known as ML210, a potent and selective inducer of ferroptosis in cancer cells. This document details the molecular cascade initiated by ML210, from its intracellular activation to the execution of iron-dependent cell death. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the central signaling pathways.

Executive Summary

ML210 is a pro-drug that selectively induces a non-apoptotic form of programmed cell death called ferroptosis in cancer cells. Its mechanism of action is centered on the covalent inhibition of the selenoenzyme Glutathione Peroxidase 4 (GPX4), a critical regulator of lipid peroxide detoxification. Intracellularly, ML210 is metabolized into reactive electrophilic species that bind to the active site of GPX4, inactivating the enzyme. This leads to an accumulation of toxic lipid reactive oxygen species (ROS), which, in the presence of labile iron, culminates in oxidative damage to cellular membranes and cell death. Understanding this pathway is crucial for the development of novel cancer therapeutics that leverage ferroptosis to overcome resistance to conventional treatments.

The Molecular Mechanism of ML210-Induced Ferroptosis

The primary mechanism of action of ML210 involves a series of intracellular events that converge on the inhibition of GPX4.

Intracellular Activation: ML210 itself is not the active inhibitor of GPX4. Upon entering the cell, the nitroisoxazole moiety of ML210 undergoes metabolic transformation. It is first converted to an intermediate, JKE-1674, which is then further transformed into the highly reactive nitrile oxide electrophile, JKE-1777.[1]

Covalent Inhibition of GPX4: The reactive electrophile, JKE-1777, covalently binds to the selenocysteine residue in the active site of GPX4.[2] This covalent modification irreversibly inactivates the enzyme.

Accumulation of Lipid Peroxides: GPX4's primary function is to reduce lipid hydroperoxides to their corresponding non-toxic alcohols, using glutathione (GSH) as a cofactor. The inhibition of GPX4 by ML210's active metabolite leads to the unchecked accumulation of lipid peroxides, particularly those derived from polyunsaturated fatty acids (PUFAs) within cellular membranes.

Iron-Dependent Cell Death (Ferroptosis): The accumulated lipid peroxides can undergo iron-catalyzed decomposition (via the Fenton reaction) to generate highly reactive lipid radicals. This chain reaction of lipid peroxidation spreads throughout the cell's membranes, leading to a loss of membrane integrity, organelle damage, and ultimately, cell death through ferroptosis.

Quantitative Data on ML210 Activity

The efficacy of ML210 has been quantified in various cancer cell lines. The following tables summarize key potency metrics.

| Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) | Reference |

| BJeLR (HRASV12) | Fibrosarcoma | 71 | - | [2] |

| BJeH-LT | Fibroblast (immortalized) | 272 | - | [2] |

| DRD | - | 107 | - | [2] |

| HT1080 | Fibrosarcoma | 100 | - | [3] |

| - | - | - | 30 | [2][4] |

IC50 (Inhibitory Concentration 50%) refers to the concentration of ML210 required to inhibit cell growth by 50%. EC50 (Effective Concentration 50%) refers to the concentration of ML210 required to induce a 50% maximal response (in this context, likely cell death or GPX4 inhibition).

A derivative of ML210, DC-2, which functions as a GPX4 degrader, has also been developed and characterized:

| Compound | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |

| DC-2 | HT1080 | Fibrosarcoma | 30 | 100 | [3] |

DC50 (Degradation Concentration 50%) is the concentration required to degrade 50% of the target protein.

Key Signaling Pathways

The induction of ferroptosis by ML210 is embedded within a larger network of cellular metabolic and stress-response pathways.

Caption: Intracellular activation of ML210 and subsequent GPX4 inhibition.

The core pathway is influenced by other cellular processes, notably the NRF2 antioxidant response and iron metabolism.

Caption: Regulation of ferroptosis by the NRF2 pathway and iron metabolism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ML210.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of ML210 on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HT1080)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

ML210 stock solution (in DMSO)

-

Ferrostatin-1 (ferroptosis inhibitor, for control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of ML210 in complete growth medium. For control wells, prepare medium with DMSO (vehicle control) and medium with ML210 plus Ferrostatin-1 (1 µM).

-

Remove the overnight culture medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate for 24-48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the accumulation of lipid peroxides in cells treated with ML210 using a ratiometric fluorescent probe.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates or glass-bottom dishes for microscopy

-

Complete growth medium

-

ML210 stock solution (in DMSO)

-

C11-BODIPY 581/591 stock solution (in DMSO)

-

PBS or HBSS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in the appropriate culture vessel and allow them to adhere overnight. Treat the cells with the desired concentration of ML210 (e.g., 10 µM) for a specified time (e.g., 90 minutes).[5]

-

Probe Loading: Add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-10 µM.[6][7] Incubate for 30 minutes at 37°C.

-

Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove excess probe.[7]

-

Analysis:

-

Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately. The probe emits red fluorescence (~590 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation.[7] An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Fluorescence Microscopy: Image the cells using appropriate filter sets for the reduced (red) and oxidized (green) forms of the probe. An overlay of the images will show the localization and extent of lipid peroxidation.[5]

-

Western Blotting for GPX4 and Ferroptosis Markers

This protocol is used to assess the levels of key proteins involved in the ferroptosis pathway.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GPX4, diluted according to the manufacturer's instructions) in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

ML210 represents a significant tool compound for the study of ferroptosis and a promising starting point for the development of novel anticancer agents. Its mechanism of action, centered on the covalent inhibition of GPX4, highlights a key vulnerability in certain cancer cells, particularly those resistant to traditional therapies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate and leverage the therapeutic potential of inducing ferroptosis with ML210 and related compounds. Further research into the interplay between ML210-induced ferroptosis and other cellular pathways will be crucial for optimizing its clinical application.

References

- 1. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ML-210 | CID 49766530 | GPX4 inhibitor | TargetMol [targetmol.com]

- 5. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

In-Depth Technical Guide to ML-211: A Dual Inhibitor of LYPLA1 and LYPLA2 and its Function in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-211 is a potent, carbamate-based small molecule that acts as a dual inhibitor of lysophospholipase 1 (LYPLA1), also known as acyl-protein thioesterase 1 (APT1), and lysophospholipase 2 (LYPLA2).[1][2] By covalently modifying the active site of these serine hydrolases, this compound serves as a critical tool for investigating the cellular roles of these enzymes, particularly in the context of protein depalmitoylation and its downstream signaling consequences. This guide provides a comprehensive overview of this compound, including its mechanism of action, its impact on cellular pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to this compound and its Molecular Targets

This compound was identified through a high-throughput screening campaign utilizing fluorescence polarization-based competitive activity-based protein profiling (fluopol-ABPP).[3][4][5][6] It is characterized as a low-nanomolar, irreversible dual inhibitor of LYPLA1 and LYPLA2.[4][7] The primary targets of this compound, LYPLA1 and LYPLA2, are serine hydrolases that play a crucial role in lipid metabolism and protein modification.

LYPLA1 (APT1): This enzyme is a key regulator of protein palmitoylation, a reversible post-translational modification where a palmitate lipid is attached to a cysteine residue of a protein.[8] This modification is critical for the membrane localization, trafficking, and function of numerous proteins, including several oncogenes like H-Ras and N-Ras.[5][9][10][11] LYPLA1 reverses this process by removing the palmitate group, a process known as depalmitoylation.

LYPLA2: A close homolog of LYPLA1, LYPLA2's specific cellular functions are less characterized, but it is also known to be involved in lysophospholipid metabolism.[8] Dual inhibition of both LYPLA1 and LYPLA2 by this compound allows for the study of their potentially redundant or cooperative roles in cellular processes.

Off-Target Activity: It is important to note that this compound also exhibits inhibitory activity against another serine hydrolase, alpha/beta hydrolase domain-containing protein 11 (ABHD11).[4][12] This off-target effect should be considered when interpreting experimental results.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets and a key off-target has been determined using various biochemical assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type | Reference |

| LYPLA1 (APT1) | This compound | 17 | Gel-based competitive-ABPP | [1][2][4][13] |

| LYPLA2 | This compound | 30 | Gel-based competitive-ABPP | [1][2][4][13] |

| ABHD11 | This compound | 10 | Gel-based competitive-ABPP | [1][2][4][13] |

Mechanism of Action and Cellular Pathways

This compound functions by irreversibly binding to the active site serine of LYPLA1 and LYPLA2, thereby inhibiting their enzymatic activity. The primary cellular consequence of this inhibition is the disruption of the dynamic protein palmitoylation-depalmitoylation cycle.

The Palmitoylation-Depalmitoylation Cycle

Protein palmitoylation is a dynamic process that controls the subcellular localization and signaling activity of many proteins. Palmitoylation, mediated by palmitoyl acyltransferases (PATs), typically occurs at the Golgi apparatus and promotes the trafficking of proteins to the plasma membrane.[11] Depalmitoylation, catalyzed by acyl-protein thioesterases like LYPLA1, leads to the removal of the palmitate anchor, causing the protein to detach from the membrane and return to the cytosol or other cellular compartments.[10]

Disruption of Ras Signaling by this compound

A well-studied consequence of LYPLA1 inhibition is the deregulation of Ras GTPase signaling. Oncogenic Ras proteins, such as H-Ras and N-Ras, require palmitoylation for their proper localization to the plasma membrane, where they become activated and engage downstream signaling cascades that promote cell proliferation and survival.[9][10]

By inhibiting LYPLA1, this compound prevents the depalmitoylation of Ras proteins. This leads to an accumulation of palmitoylated Ras at the plasma membrane, potentially enhancing its signaling output and contributing to oncogenic phenotypes. The precise consequences can be complex, as the subcellular localization of Ras dictates its interaction with different effector proteins.[9]

Detailed Experimental Protocols

The characterization of this compound's inhibitory activity relies heavily on activity-based protein profiling (ABPP) techniques. These methods utilize activity-based probes (ABPs) that covalently label the active site of enzymes.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method is used to determine the potency and selectivity of an inhibitor in a complex proteome.

Principle: A proteome sample is pre-incubated with the inhibitor (this compound), which will bind to its target enzymes. Subsequently, a broad-spectrum, fluorescently tagged ABP (e.g., fluorophosphonate-rhodamine, FP-Rh) is added. The ABP will label the remaining active serine hydrolases. By separating the proteins by SDS-PAGE and visualizing the fluorescence, a decrease in the fluorescent signal for a specific protein band in the presence of the inhibitor indicates target engagement.

Protocol:

-

Proteome Preparation:

-

Harvest cells (e.g., HeLa or HEK293T) and wash with PBS.

-

Lyse the cells by sonication or with a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant (soluble proteome).

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Inhibitor Incubation:

-

Dilute the proteome to a final concentration of 1 mg/mL in an appropriate buffer (e.g., DPBS).

-

Add varying concentrations of this compound (or a DMSO control) to the proteome samples.

-

Incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

-

Activity-Based Probe Labeling:

-

Add a fluorescently tagged serine hydrolase ABP (e.g., FP-Rh) to each sample to a final concentration of 1-5 µM.

-

Incubate for another 30-60 minutes at room temperature.

-

-

SDS-PAGE and Fluorescence Scanning:

-

Quench the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins on a polyacrylamide gel.

-

Visualize the fluorescently labeled proteins using a flatbed fluorescence scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the bands corresponding to LYPLA1 and LYPLA2.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Fluorescence Polarization-Based Competitive ABPP (fluopol-ABPP)

This is a high-throughput method suitable for primary screening of inhibitor libraries.

Principle: This assay measures the change in fluorescence polarization of a fluorescently tagged ABP. A small, fluorescent ABP tumbles rapidly in solution, resulting in low fluorescence polarization. When the ABP binds to a larger enzyme, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive assay, if an inhibitor binds to the enzyme, it prevents the ABP from binding, resulting in a low fluorescence polarization signal.

Protocol:

-

Reagent Preparation:

-

Purified LYPLA1 or LYPLA2 enzyme.

-

Fluorescently tagged ABP (e.g., FP-Rhodamine).

-

Assay buffer (e.g., HEPES buffer with DTT).

-

This compound or other test compounds.

-

-

Assay Procedure (in a microplate format):

-

Add the purified enzyme to the wells of a microplate.

-

Add this compound or other test compounds at various concentrations (and a DMSO control).

-

Incubate to allow for inhibitor-enzyme binding.

-

Add the fluorescent ABP to all wells.

-

Incubate to allow for ABP-enzyme binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

-

-

Data Analysis:

-

The decrease in fluorescence polarization is proportional to the inhibition of the enzyme.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the roles of LYPLA1 and LYPLA2 in cellular signaling. Its ability to potently and dually inhibit these enzymes has provided significant insights into the regulation of protein palmitoylation and its impact on oncogenic pathways such as Ras signaling. However, the off-target activity of this compound against ABHD11 and its modest solubility, which limits its use in in-vivo studies, are important considerations.[5][14] The development of more selective and in-vivo active inhibitors, such as ML378, represents an important advancement in this field.[5] Future research utilizing this compound and related compounds will likely continue to unravel the complex roles of protein depalmitoylation in health and disease, potentially identifying new therapeutic targets for cancer and other disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]

- 4. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]

- 5. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. H-Ras Distribution and Signaling in Plasma Membrane Microdomains Are Regulated by Acylation and Deacylation Events - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitoylation of oncogenic NRAS is essential for leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization and characterization of a triazole urea inhibitor for alpha/beta hydrolase domain-containing protein 11 (ABHD11): anti-probe for LYPLA1/LYPLA2 dual inhibitor ML211 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 14. AID 743127 - Late stage assay provider results from the extended probe development effort to identify inhibitors of LYPLA1 and LYPLA2: Absorbance-based cell-based dose response assay to determine cytotoxicity of inhibitor compounds - PubChem [pubchem.ncbi.nlm.nih.gov]

ML-211: A Potent Dual Inhibitor of Lysophospholipase 1 and 2

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ML-211 is a potent, carbamate-based irreversible dual inhibitor of Lysophospholipase 1 (LYPLA1), also known as Acyl-protein thioesterase 1 (APT1), and Lysophospholipase 2 (LYPLA2), also known as Acyl-protein thioesterase 2 (APT2).[1][2] These enzymes play crucial roles in distinct but important cellular signaling pathways. LYPLA1 is recognized for its role in the depalmitoylation of proteins, a key post-translational modification regulating protein trafficking and function. A notable substrate of LYPLA1 is the oncoprotein HRas, making LYPLA1 a potential therapeutic target in cancer.[3] LYPLA2 is involved in the metabolism of lysophospholipids, which are bioactive lipid molecules implicated in a variety of signaling processes.[1] This guide provides a comprehensive overview of this compound, including its inhibitory activity, the experimental protocols for its characterization, and the signaling pathways in which its targets are involved.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against human LYPLA1 and LYPLA2, as well as its off-target activity against other serine hydrolases, has been determined using competitive activity-based protein profiling (ABPP) techniques. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (nM) | Cell Line/Proteome | Assay Type |

| LYPLA1 | 17 | HeLa Cell Lysate | Gel-based competitive ABPP |

| LYPLA2 | 30 | HeLa Cell Lysate | Gel-based competitive ABPP |

| ABHD11 | 10 | HeLa Cell Lysate | Gel-based competitive ABPP |

Data compiled from multiple sources.[1][2]

This compound demonstrates low nanomolar potency against both LYPLA1 and LYPLA2. It also exhibits potent inhibition of α/β-hydrolase domain-containing protein 11 (ABHD11). However, it shows high selectivity for LYPLA1/2 over a broader panel of other serine hydrolases, making it a valuable tool for studying the specific functions of these enzymes.

Signaling Pathways

The dual inhibition of LYPLA1 and LYPLA2 by this compound impacts two significant signaling pathways: the HRas palmitoylation cycle and lysophospholipid metabolism.

HRas Palmitoylation Cycle

LYPLA1 is a key enzyme in the dynamic regulation of HRas localization and signaling through its depalmitoylation activity. Palmitoylation is a reversible lipid modification that anchors HRas to the plasma membrane, a prerequisite for its signaling functions. The continuous cycle of palmitoylation and depalmitoylation controls the spatial and temporal activation of HRas. By inhibiting LYPLA1, this compound is expected to prolong the palmitoylated state of HRas, potentially altering its downstream signaling cascade.

Lysophospholipid Metabolism

LYPLA2 is involved in the hydrolysis of lysophospholipids, such as lysophosphatidylcholine (LPC), to generate free fatty acids and glycerophosphocholine. Lysophospholipids are not merely metabolic intermediates but also act as signaling molecules that can influence a variety of cellular processes, including cell growth, inflammation, and apoptosis, by activating specific G protein-coupled receptors (GPCRs). Inhibition of LYPLA2 by this compound can lead to an accumulation of certain lysophospholipid species, thereby modulating these signaling pathways.

Experimental Protocols

The characterization of this compound as a dual inhibitor of LYPLA1 and LYPLA2 was primarily achieved through competitive activity-based protein profiling (ABPP). This technique utilizes activity-based probes (ABPs) that covalently bind to the active site of enzymes. The potency of an inhibitor is determined by its ability to compete with the ABP for binding to the target enzyme.

Workflow for Inhibitor Discovery and Characterization

The discovery of this compound followed a typical high-throughput screening (HTS) and hit-to-lead optimization workflow.

Gel-Based Competitive Activity-Based Protein Profiling (ABPP)

This method provides a visual and quantitative assessment of inhibitor potency and selectivity against a panel of enzymes in a complex proteome.

1. Proteome Preparation (e.g., from HeLa cells):

-

Culture HeLa cells to ~80-90% confluency.

-

Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).

-

Lyse cells by sonication or dounce homogenization on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

-

Determine the protein concentration of the supernatant (proteome) using a standard protein assay (e.g., BCA assay). Adjust the concentration to 1 mg/mL with lysis buffer.

2. Inhibitor Incubation:

-

In a microcentrifuge tube, add a defined amount of the proteome (e.g., 50 µg in 50 µL).

-

Add this compound at various concentrations (typically from a 100x stock in DMSO) to the proteome. For a control, add an equivalent volume of DMSO.

-

Incubate the mixture for 30 minutes at 37°C to allow the inhibitor to bind to its target enzymes.

3. Activity-Based Probe Labeling:

-

Add a fluorescently tagged, broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), to a final concentration of 1 µM.

-

Incubate the reaction for 30 minutes at room temperature.

4. SDS-PAGE and Fluorescence Scanning:

-

Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE (e.g., 10% polyacrylamide gel).

-

Visualize the fluorescently labeled enzymes directly in the gel using a fluorescence gel scanner (e.g., Typhoon FLA 9000) with appropriate excitation and emission wavelengths for the fluorophore.

5. Data Analysis:

-

Quantify the fluorescence intensity of the bands corresponding to LYPLA1 and LYPLA2 using densitometry software (e.g., ImageJ).

-

Calculate the percent inhibition at each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable dose-response curve.

Fluorescence Polarization-Based Competitive ABPP (fluopol-ABPP)

This high-throughput assay format is used for the initial screening of large compound libraries.

1. Assay Principle:

-

A fluorescently labeled ABP, when unbound and small, tumbles rapidly in solution, resulting in low fluorescence polarization.

-

When the ABP binds to a larger target enzyme, its tumbling is restricted, leading to a high fluorescence polarization signal.

-

A competitive inhibitor will prevent the ABP from binding to the enzyme, resulting in a low fluorescence polarization signal.

2. Assay Protocol (Miniaturized for HTS):

-

In a 384-well plate, add purified recombinant LYPLA1 or LYPLA2 enzyme in an appropriate assay buffer.

-

Add compounds from a chemical library at a fixed concentration.

-

After a pre-incubation period, add the fluorescent ABP.

-

Incubate to allow for competitive binding.

-

Read the fluorescence polarization on a plate reader equipped with polarization filters.

3. Hit Identification:

-

Compounds that result in a significant decrease in fluorescence polarization are identified as potential inhibitors ("hits").

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of LYPLA1 and LYPLA2. Its dual inhibitory activity allows for the simultaneous perturbation of both HRas depalmitoylation and lysophospholipid signaling pathways. The detailed experimental protocols provided herein offer a foundation for researchers to utilize and further characterize this compound in their specific model systems. The provided diagrams of the associated signaling pathways and the inhibitor discovery workflow serve as a conceptual framework for understanding the context and development of this potent dual inhibitor. As with any chemical probe, careful consideration of its off-target activities, particularly against ABHD11, is crucial for the interpretation of experimental results.

References

- 1. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high-throughput, multiplexed assay for superfamily-wide profiling of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Role of ML-211 in Protein Palmitoylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML-211, a potent small-molecule inhibitor, and its critical role in the study of protein palmitoylation. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for its use, and visualizes its impact on cellular signaling pathways.

Introduction to Protein Palmitoylation and Depalmitoylation

Protein palmitoylation is a reversible post-translational modification involving the attachment of the 16-carbon fatty acid, palmitate, to cysteine residues of a protein via a thioester linkage. This lipid modification plays a crucial role in regulating protein trafficking, subcellular localization, membrane association, stability, and protein-protein interactions. The dynamic nature of palmitoylation, with cycles of attachment (palmitoylation) and removal (depalmitoylation), allows for precise spatial and temporal control of protein function.

Depalmitoylation is catalyzed by a class of enzymes known as acyl-protein thioesterases (APTs). The dysregulation of this process has been implicated in various diseases, including cancer and neurological disorders, making the enzymes involved attractive targets for therapeutic intervention.

This compound: A Dual Inhibitor of Acyl-Protein Thioesterases

This compound is a carbamate-based small molecule that acts as a potent dual inhibitor of Acyl-Protein Thioesterase 1 (APT1), also known as Lysophospholipase 1 (LYPLA1), and Acyl-Protein Thioesterase 2 (APT2), also known as Lysophospholipase 2 (LYPLA2). By inhibiting these key depalmitoylating enzymes, this compound serves as an invaluable chemical tool to investigate the functional consequences of increased protein palmitoylation.

Mechanism of Action

This compound irreversibly inhibits APT1 and APT2 by carbamoylating the active site serine residue, thereby preventing the hydrolysis of the thioester bond between palmitate and the cysteine residue on substrate proteins. This leads to an accumulation of palmitoylated proteins, altering their subcellular localization and downstream signaling activities. While potent, it is important to note that this compound is less selective than other available probes like ML348 and ML349, which are selective for APT1 and APT2, respectively. This compound also exhibits inhibitory activity against other serine hydrolases, such as ABHD11.[1]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against its primary targets has been characterized through various biochemical assays. The following table summarizes the key quantitative data.

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

| APT1 / LYPLA1 | 17 | Competitive Activity-Based Protein Profiling (ABPP) | [2] |

| LYPLA2 | 30 | Competitive Activity-Based Protein Profiling (ABPP) | [2] |

| ABHD11 | 10 | Competitive Activity-Based Protein Profiling (ABPP) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to study protein palmitoylation.

Acyl-Biotin Exchange (ABE) Assay to Measure Protein Palmitoylation

The ABE assay is a powerful technique to detect and quantify changes in protein palmitoylation. This protocol is adapted for use with this compound to assess its impact on the palmitoylation status of a protein of interest.

Materials:

-

Cells expressing the protein of interest

-

This compound (stock solution in DMSO)

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, and protease inhibitors)

-

Blocking Buffer (Lysis Buffer containing 25 mM N-ethylmaleimide (NEM))

-

Hydroxylamine (HAM) Solution (0.7 M hydroxylamine in Lysis Buffer, pH 7.4)

-

Labeling Buffer (Lysis Buffer containing 1 µM HPDP-Biotin)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO (vehicle control) for a specified time (e.g., 4-6 hours) in serum-free media.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Blocking Buffer. Incubate for 1 hour at 4°C with constant rotation to block free thiol groups.

-

Protein Precipitation: Precipitate the proteins using chloroform/methanol precipitation to remove excess NEM.

-

Resuspension and Thioester Cleavage: Resuspend the protein pellet in Lysis Buffer. Divide each sample into two equal aliquots. To one aliquot, add the HAM solution (+HAM), and to the other, add Lysis Buffer (-HAM control). Incubate for 1 hour at room temperature to cleave the palmitoyl-thioester bonds.

-

Biotinylation: Add HPDP-Biotin to all samples and incubate for 1 hour at room temperature to label the newly exposed cysteine residues.

-

Affinity Capture: Add streptavidin-agarose beads to each sample and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the protein of interest. The signal in the +HAM lane, corrected for the -HAM background, represents the amount of palmitoylated protein.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is used to determine the potency and selectivity of inhibitors like this compound against their target enzymes in a complex proteome.

Materials:

-

Cell or tissue lysate

-

This compound

-

Activity-based probe (ABP) for serine hydrolases (e.g., FP-Rhodamine)

-

SDS-PAGE and in-gel fluorescence scanning equipment

Procedure:

-

Proteome Preparation: Prepare a soluble proteome from cells or tissues of interest.

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound for 30 minutes at room temperature. A DMSO-only control should be included.

-

Probe Labeling: Add the serine hydrolase ABP (e.g., FP-Rhodamine) to each sample and incubate for another 30 minutes at room temperature.

-

SDS-PAGE Analysis: Quench the reactions by adding SDS-PAGE loading buffer and resolve the proteins by SDS-PAGE.

-

Fluorescence Scanning: Visualize the labeled enzymes using an in-gel fluorescence scanner. The inhibition of a specific enzyme by this compound will result in a decrease in the fluorescence intensity of the corresponding band compared to the DMSO control.

-

Data Analysis: Quantify the fluorescence intensity of the bands corresponding to APT1 and APT2 to determine the IC50 of this compound.

Visualization of Signaling Pathways and Workflows

The Role of this compound in the Ras Signaling Pathway

One of the most well-studied substrates of APT1 is the oncoprotein Ras. The subcellular localization and signaling activity of Ras are tightly regulated by a dynamic cycle of palmitoylation and depalmitoylation. Inhibition of APT1 by this compound disrupts this cycle, leading to the accumulation of palmitoylated Ras at the plasma membrane and altering its downstream signaling.

Caption: Dynamic palmitoylation cycle of Ras and its inhibition by this compound.

Experimental Workflow for Acyl-Biotin Exchange (ABE)

The following diagram illustrates the key steps in the ABE assay used to assess the effect of this compound on protein palmitoylation.

References

An In-Depth Technical Guide to the Enzymatic Targets of ML211

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic targets of the small molecule inhibitor, ML211. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and potentially utilize ML211 in preclinical research. This document summarizes key quantitative data, outlines detailed experimental protocols for target identification and validation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to ML211

ML211 is a potent, carbamate-based dual inhibitor of Lysophospholipase 1 (LYPLA1), also known as Acyl-protein thioesterase 1 (APT1), and the closely related Lysophospholipase 2 (LYPLA2)[1][2]. These enzymes play a crucial role in the post-translational modification of proteins through depalmitoylation, a process that regulates protein trafficking, localization, and signaling. Notably, LYPLA1 is responsible for the depalmitoylation of the oncogene HRas, making it a compelling target for cancer therapy research[1]. ML211 was identified through a high-throughput screening campaign and has been characterized as a valuable chemical probe for investigating the biological functions of LYPLA1 and LYPLA2[3][4][5].

Quantitative Inhibition Data

The inhibitory activity of ML211 against its primary targets and a known off-target has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are key metrics for evaluating the potency and cellular toxicity of the compound.

| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type |

| LYPLA1 (APT1) | ML211 | 17 | Competitive ABPP |

| LYPLA2 | ML211 | 30 | Competitive ABPP |

| ABHD11 | ML211 | 10 | Competitive ABPP |

Data sourced from MedchemExpress and APExBIO product pages.[1][2]

| Cell Line | Compound | CC50 (µM) | Assay Type |

| Not Specified | ML211 | > 6 | WST-1 Assay |

| Not Specified | ML226 (anti-probe) | > 6 | WST-1 Assay |

Data sourced from Taizhou Crene Biotechnology Co., Ltd. product page.[6]

Signaling Pathway Involvement: The Role of LYPLA1/2 in Ras Signaling

LYPLA1 and LYPLA2 are serine hydrolases that catalyze the removal of palmitate groups from modified cysteine residues on proteins. One of the most critical substrates of LYPLA1 is the oncoprotein HRas[1]. Palmitoylation is essential for the proper localization of Ras proteins to the plasma membrane, a prerequisite for their signaling activity. By removing the palmitate group, LYPLA1 can modulate the localization and, consequently, the signaling output of HRas. Inhibition of LYPLA1 by ML211 is therefore hypothesized to maintain HRas in its palmitoylated, membrane-associated, and active state, which could have complex downstream effects on cell growth and proliferation pathways.

Experimental Protocols

The identification and characterization of ML211's enzymatic targets were achieved through a series of sophisticated proteomics and biochemical assays. Below are detailed methodologies for the key experiments cited in the literature.

Fluorescence Polarization-Based Competitive Activity-Based Protein Profiling (Fluopol-ABPP) for High-Throughput Screening

This assay was employed for the initial high-throughput screening to identify inhibitors of LYPLA1 and LYPLA2[3][4][5]. It measures the change in fluorescence polarization of a specific probe upon binding to its target enzyme, which is competed by the inhibitor.

Materials:

-

Purified recombinant LYPLA1 or LYPLA2 enzyme.

-

Fluorophosphonate-rhodamine (FP-Rh) probe.

-

Assay buffer (e.g., Phosphate-Buffered Saline, PBS).

-

384-well microplates.

-

Test compounds (including ML211).

-

Fluorescence polarization plate reader.

Procedure:

-

Prepare a solution of the target enzyme (LYPLA1 or LYPLA2) in the assay buffer.

-

Dispense the enzyme solution into the wells of a 384-well microplate.

-

Add test compounds at various concentrations to the wells.

-

Incubate the enzyme and compound mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Add the FP-Rh probe to each well. The probe will bind to the active site of the enzyme that is not occupied by an inhibitor.

-

Incubate for an additional period (e.g., 15 minutes) to allow the probe to react.

-

Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the probe by the inhibitor.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 3. nanopartikel.info [nanopartikel.info]

- 4. cellbiologics.com [cellbiologics.com]

- 5. takarabio.com [takarabio.com]

- 6. researchgate.net [researchgate.net]

ML-211: An In-Depth Technical Guide on its Impact on Cellular Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-211 is a potent small molecule inhibitor with significant effects on cellular lipid metabolism. Identified as a dual inhibitor of lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2), and a potent inhibitor of the serine hydrolase ABHD11, this compound offers a unique tool to probe the intricate roles of these enzymes in lipid signaling and homeostasis.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of this compound, its quantitative effects on its target enzymes, detailed experimental protocols for studying its impact, and visualizations of the affected signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on the modulation of lipid metabolic pathways.

Introduction to this compound and its Molecular Targets

This compound is a carbamate-based compound that has been characterized as a potent, irreversible dual inhibitor of LYPLA1 (also known as acyl-protein thioesterase 1, APT1) and LYPLA2.[1][2][3] Additionally, it exhibits inhibitory activity against another serine hydrolase, α/β-hydrolase domain-containing protein 11 (ABHD11).[1] These target enzymes play crucial roles in distinct but interconnected aspects of lipid metabolism.

-

LYPLA1 and LYPLA2: These enzymes are involved in the hydrolysis of lysophospholipids, which are bioactive lipid signaling molecules.[4] They also function as acyl-protein thioesterases, mediating the depalmitoylation of proteins.[4][5][6] Protein S-palmitoylation is a reversible post-translational modification that regulates protein trafficking, localization, and activity.[5][6] By inhibiting LYPLA1 and LYPLA2, this compound can therefore modulate both lysophospholipid signaling and the palmitoylation status of various cellular proteins.

-

ABHD11: This mitochondrial hydrolase is critical for maintaining the function of the α-ketoglutarate dehydrogenase complex, a key enzyme in the tricarboxylic acid (TCA) cycle.[7][8] Inhibition of ABHD11 has been shown to impact mitochondrial metabolism and drive changes in sterol biosynthesis.[7][9] Specifically, loss of ABHD11 function leads to the accumulation of 2-oxoglutarate and can impair the lipoylation of mitochondrial proteins, protecting them from lipid peroxidation damage.[10][11]

The multi-target profile of this compound makes it a powerful tool for dissecting the complex interplay between different lipid metabolic pathways and their downstream cellular consequences.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against its primary targets has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 Value (nM) | Reference |

| Lysophospholipase 1 (LYPLA1/APT1) | 17 | [1] |

| Lysophospholipase 2 (LYPLA2) | 30 | [1] |

| α/β-hydrolase domain-containing 11 (ABHD11) | 10 | [1] |

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on LYPLA1, LYPLA2, and ABHD11 leads to the perturbation of key cellular signaling pathways.

Impact on Protein S-Palmitoylation Cycle

This compound disrupts the dynamic balance of protein S-palmitoylation by inhibiting the depalmitoylating enzymes LYPLA1 and LYPLA2. This leads to an accumulation of palmitoylated proteins, which can alter their subcellular localization and signaling functions.

Caption: this compound inhibits LYPLA1/2, blocking depalmitoylation and altering protein localization.

Alteration of Lysophospholipid Signaling

By inhibiting LYPLA1 and LYPLA2, this compound is expected to increase the intracellular concentrations of various lysophospholipids. These molecules can act as signaling messengers, activating specific G protein-coupled receptors (GPCRs) and influencing downstream pathways that control cell growth, proliferation, and inflammation.

Caption: this compound increases lysophospholipid levels by inhibiting their degradation by LYPLA1/2.

Impact on Mitochondrial Metabolism via ABHD11 Inhibition

Inhibition of ABHD11 by this compound disrupts the TCA cycle by impairing the function of the α-ketoglutarate dehydrogenase complex. This leads to an accumulation of α-ketoglutarate and can subsequently affect sterol biosynthesis pathways.

Caption: this compound inhibits ABHD11, disrupting the TCA cycle and impacting sterol biosynthesis.

Experimental Protocols

To investigate the impact of this compound on cellular lipid metabolism, a series of well-defined experimental protocols are required. Below are detailed methodologies for key experiments.

Cell Culture and this compound Treatment

Objective: To treat cultured cells with this compound to assess its impact on lipid metabolism.

Materials:

-

Cell line of interest (e.g., MDA-MB-468, Neuro2a)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well or 10 cm cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

-

After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping or trypsinization for downstream analysis (lipidomics, western blotting, etc.).

Quantitative Lipidomics using LC-MS/MS

Objective: To quantify changes in the cellular lipid profile following this compound treatment.

Materials:

-

Cell pellets from this compound and vehicle-treated cells

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Internal lipid standards mixture

-

Centrifuge

-

SpeedVac or nitrogen evaporator

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Lipid Extraction (MTBE Method):

-

To each cell pellet, add 200 µL of ice-cold methanol and the internal lipid standards mixture.

-

Vortex thoroughly to resuspend the pellet.

-

Add 800 µL of cold MTBE and vortex for 10 minutes at 4°C.

-

Add 200 µL of water to induce phase separation and vortex briefly.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase containing the lipids into a new tube.

-

-

Sample Preparation:

-

Dry the extracted lipids under a stream of nitrogen or using a SpeedVac.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid samples onto the LC-MS/MS system.

-

Use a gradient elution program to separate the different lipid classes.

-

Acquire data in both positive and negative ionization modes to cover a broad range of lipid species.

-

Use targeted methods (e.g., Multiple Reaction Monitoring - MRM) for the quantification of specific lysophospholipids and other lipids of interest.

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., LipidSearch, MZmine).

-

Normalize the peak areas of the endogenous lipids to the corresponding internal standards.

-

Perform statistical analysis (e.g., t-test, ANOVA) to identify significant changes in lipid levels between this compound treated and control samples.

-

Acyl-Biotin Exchange (ABE) Assay for Protein Palmitoylation

Objective: To assess changes in the palmitoylation status of specific proteins after this compound treatment.

Materials:

-

Cell lysates from this compound and vehicle-treated cells

-

N-Ethylmaleimide (NEM)

-

Hydroxylamine (HAM)

-

Biotin-HPDP

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Antibody against the protein of interest

Procedure:

-

Lysate Preparation:

-

Lyse cells in a buffer containing protease inhibitors and 10 mM NEM to block free thiol groups.

-

-

Thioester Cleavage and Biotinylation:

-

Treat the lysates with 0.5 M HAM to specifically cleave palmitoyl-thioester bonds. A parallel sample treated with Tris buffer serves as a negative control.

-

Label the newly exposed cysteine residues with Biotin-HPDP.

-

-

Enrichment of Palmitoylated Proteins:

-

Incubate the biotinylated lysates with streptavidin-agarose beads to pull down the proteins that were originally palmitoylated.

-

-

Analysis by Western Blotting:

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody specific to the protein of interest to detect changes in its palmitoylation level.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of LYPLA1, LYPLA2, and ABHD11 in cellular lipid metabolism. Its ability to concurrently inhibit key enzymes in lysophospholipid signaling, protein depalmitoylation, and mitochondrial metabolism provides a unique opportunity to uncover novel regulatory mechanisms and potential therapeutic targets. The data and protocols presented in this guide are intended to facilitate further research into the complex and interconnected world of cellular lipids and to aid in the development of new therapeutic strategies for diseases with dysregulated lipid metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of a Selective, Reversible Inhibitor of Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Lysophospholipases cooperate to mediate lipid homeostasis and lysophospholipid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABHD11 inhibition drives sterol metabolism to modulate T cell effector function and alleviate autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ABHD11 maintains 2-oxoglutarate metabolism by preserving functional lipoylation of the 2-oxoglutarate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABHD11 inhibition drives sterol metabolism to modulate T cell effector function and alleviate autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABHD11 regulates 2-oxoglutarate abundance by protecting mitochondrial lipoylated proteins from lipid peroxidation damage | bioRxiv [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ferroptosis Induction in Cultured Mammalian Cells

Disclaimer: A specific protocol for a compound designated "ML-211" for use in cultured mammalian cells was not found in the available literature. The following application notes and protocols are based on the principles of inducing ferroptosis, a form of iron-dependent regulated cell death, and are compiled from established methods for studying this process using known inducers. Researchers should adapt these protocols based on their specific cell lines and experimental goals.

Introduction to Ferroptosis

Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1] Unlike apoptosis, it does not involve the classical features of chromatin condensation and caspase activation. Instead, the key biochemical events include the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that neutralizes lipid peroxides.[1] Its inhibition leads to the accumulation of lipid ROS, ultimately causing cell death.[1] Several small molecules, such as erastin and RSL3, are known to induce ferroptosis by targeting different points in this pathway. These notes provide a general framework for using a ferroptosis-inducing agent in cultured mammalian cells.

Mechanism of Action of Ferroptosis Inducers

Ferroptosis can be initiated through two primary pathways, both of which converge on the accumulation of lethal lipid peroxides:

-

System xc⁻ Inhibition (e.g., Erastin): System xc⁻ is a cystine/glutamate antiporter that imports cystine, a precursor for the synthesis of glutathione (GSH). Inhibition of System xc⁻ leads to GSH depletion, which in turn inactivates GPX4, as GSH is a necessary cofactor for its function.[1]

-

Direct GPX4 Inhibition (e.g., RSL3, ML210): Some compounds directly and covalently bind to the active site of GPX4, inhibiting its enzymatic activity.[2] This leads to a rapid accumulation of lipid peroxides and subsequent ferroptotic cell death.[2]

The diagram below illustrates the core signaling pathway of ferroptosis induction.

Quantitative Data Summary

The effective concentration and treatment time for inducing ferroptosis are highly dependent on the cell line and the specific compound used. The following table provides a general reference for starting concentrations and incubation times based on common ferroptosis inducers.

| Parameter | Cell Line Examples | Compound | Concentration Range | Incubation Time | Reference |

| Cell Seeding Density | Varies (e.g., 3,000-100,000 cells/well) | N/A | N/A | 24 hours prior to treatment | [3] |

| Ferroptosis Induction | Cancer cell lines (e.g., Hep3B, SNU449) | MI-2 | 2 µM | 24-48 hours | [2] |

| Glioblastoma cell lines | Erastin | 1-10 µM | 24-72 hours | [1] | |

| Neuroblastoma cell lines | Withaferin A (WA) | 1-5 µM | 24 hours | [4] | |

| Cytotoxicity Assay | Balb/c 3T3 cells | Various chemicals | 5 concentrations | 48 hours | [5] |

| Protein Extraction | General mammalian cells | N/A | N/A | Post-treatment | [6] |

Experimental Protocols

-

Cell Lines: Use appropriate mammalian cell lines. Many cancer cell lines are susceptible to ferroptosis.[7][8]

-

Media and Reagents: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9] Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[3]

-

Subculture: Passage cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[9]

-

Dissolve the ferroptosis-inducing compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

The following diagram outlines a typical workflow for a ferroptosis experiment in cultured mammalian cells.

This protocol is adapted from standard cell viability methodologies.[5][10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[3] Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of the ferroptosis inducer in culture medium. As a negative control for ferroptosis, co-treat cells with the inducer and a ferroptosis inhibitor like Ferrostatin-1 (1-2 µM). Also include a vehicle control (e.g., DMSO). Remove the old medium and add 100 µL of the treatment media to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-15 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][10]

-

Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 24-well or 96-well black-walled plate) and treat as described above.

-

Staining: At the end of the treatment period, remove the medium and wash the cells once with pre-warmed PBS.

-

Add the fluorescent lipid peroxidation sensor C11-BODIPY 581/591 (at a final concentration of 1-5 µM) in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light.

-

Measurement: Wash the cells twice with PBS. Measure the fluorescence using a fluorescence microscope or a plate reader. The probe will shift its fluorescence emission from red to green upon oxidation. The ratio of green to red fluorescence is an indicator of lipid peroxidation.

This protocol is based on general Western blotting procedures.[6][8]

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Conclusion

The protocols provided here offer a comprehensive guide for researchers to investigate ferroptosis in cultured mammalian cells. It is crucial to optimize these protocols for the specific cell lines and ferroptosis-inducing compounds being used. Proper controls, including the use of ferroptosis inhibitors, are essential for confirming that the observed cell death is indeed mediated by ferroptosis.

References

- 1. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. medicine.uky.edu [medicine.uky.edu]

- 4. Nano-targeted induction of dual ferroptotic mechanisms eradicates high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Rapid Extraction Method for mammalian cell cultures, suitable for quantitative immunoblotting analysis of proteins, including phosphorylated GCN2 and eIF2α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Paradoxical Behavior of microRNA-211 in Melanomas and Other Human Cancers [frontiersin.org]

- 8. Methylation-mediated silencing of microRNA-211 promotes cell growth and epithelial to mesenchymal transition through activation of the AKT/β-catenin pathway in GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ceint.duke.edu [ceint.duke.edu]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for ML-211 Stock Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation, storage, and handling of stock solutions for ML-211, a potent dual inhibitor of lysophospholipase 1 (LYPLA1/APT1) and lysophospholipase 2 (LYPLA2).[1][2] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results. Included are key chemical properties, solubility data, step-by-step preparation protocols for both in vitro and in vivo applications, and diagrams illustrating the compound's mechanism of action and the experimental workflow.

This compound Chemical Properties

This compound is a carbamate-based small molecule inhibitor.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₀N₄O₂ | [2] |

| Molecular Weight | 418.5 g/mol | [2] |

| CAS Number | 2205032-89-7 | [2] |

| Purity | ≥95% - 98.06% | [1][2] |

| Appearance | Crystalline solid | [2] |

Solubility of this compound

Proper solubilization is critical for the efficacy of this compound in experimental settings. The solubility in common laboratory solvents is detailed below. For challenging dissolutions, gentle heating and/or sonication can be utilized.[1]

| Solvent | Maximum Solubility | Use Case |

| DMSO | 30 mg/mL | In Vitro |

| DMF | 30 mg/mL | In Vitro |

| Ethanol | 10 mg/mL | In Vitro |

| Formulation 1 | ≥ 2.5 mg/mL (5.97 mM) | In Vivo |

| Formulation 2 | ≥ 2.5 mg/mL (5.97 mM) | In Vivo |

| Formulation 3 | ≥ 2.5 mg/mL (5.97 mM) | In Vivo |

Experimental Protocols: Stock Solution Preparation

Accurate preparation of stock solutions is the first step toward reproducible experimental outcomes. Always use high-purity solvents and calibrated equipment.

Protocol 3.1: In Vitro High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.

Materials:

-

This compound solid compound

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance and weighing paper

-

Vortex mixer and/or sonicator

Calculation: To prepare a stock solution of a specific molarity, use the following formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

Example for 1 mL of 10 mM this compound stock: Mass (mg) = 10 mM × 1 mL × 418.53 g/mol = 4.1853 mg Therefore, approximately 4.19 mg of this compound is needed.

Procedure:

-

Weighing: Carefully weigh out 4.19 mg of this compound solid on an analytical balance.

-

Solubilization: Transfer the weighed compound into a sterile vial. Add 1 mL of anhydrous DMSO.

-

Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle warming or brief sonication can aid dissolution.[1]

-

Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots as recommended in Section 4.

Protocol 3.2: In Vivo Formulations

For animal studies, specific solvent systems are required to ensure biocompatibility and solubility. The following are established protocols for preparing this compound for in vivo use.[1]

Protocol 3.2.1: PEG300/Tween-80 Formulation

-

Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Mix thoroughly after each addition.

-

This formulation yields a clear solution with a solubility of at least 2.5 mg/mL (5.97 mM).[1]

Protocol 3.2.2: SBE-β-CD Formulation

-

Add solvents in the following order: 10% DMSO and 90% (20% SBE-β-CD in Saline).

-

Mix thoroughly to achieve a clear solution.

-

This formulation provides a solubility of at least 2.5 mg/mL (5.97 mM).[1]

Protocol 3.2.3: Corn Oil Formulation

-

Add solvents in the following order: 10% DMSO and 90% Corn Oil.

-

Mix until a clear solution is obtained.

-

This formulation achieves a solubility of at least 2.5 mg/mL (5.97 mM).[1]

Storage and Stability

Proper storage is essential to maintain the chemical integrity and activity of this compound.

| Form | Storage Temperature | Stability Period | Special Instructions |

| Solid Compound | -20°C | Long-term | Desiccate |

| Stock Solution | -20°C | Up to 1 month | Protect from light[1] |

| Stock Solution | -80°C | Up to 6 months | Protect from light[1] |

Note: Repeated freeze-thaw cycles of stock solutions should be avoided. Aliquoting into single-use volumes is highly recommended.

Mechanism of Action & Signaling Pathway

This compound is a dual inhibitor of LYPLA1 and LYPLA2, also known as Acyl-Protein Thioesterases (APTs).[1][3] These enzymes are responsible for depalmitoylation—the removal of palmitate fatty acid chains from proteins. Palmitoylation is a critical post-translational modification that governs protein localization and function. By inhibiting LYPLA1/2, this compound prevents the depalmitoylation of key signaling proteins like Ras, thereby locking them in their active, membrane-associated state and impacting downstream signaling pathways.[4]

General Experimental Workflow

The logical flow from receiving the compound to its use in an experiment is outlined below. This workflow ensures that each step is performed methodically to maintain the quality and consistency of the experimental setup.

Safety Precautions

-

Handle this compound in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[5]

-

This compound is for research use only and is not intended for human or veterinary use.[3]

References

Application Notes and Protocols for Cell-Based Assays Using ML-211 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the dual LYPLA1/LYPLA2 inhibitor, ML-211, in cell-based assays to investigate its effects on cancer cell proliferation and apoptosis. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting protein depalmitoylation.

Introduction to this compound

This compound is a potent, irreversible, and dual-specific small molecule inhibitor of lysophospholipase 1 (LYPLA1, also known as acyl-protein thioesterase 1 or APT1) and lysophospholipase 2 (LYPLA2). It also exhibits inhibitory activity against α/β-hydrolase domain-containing protein 11 (ABHD11). The primary mechanism of action of this compound is the inhibition of depalmitoylation, a crucial post-translational modification that regulates the subcellular localization, stability, and function of numerous proteins involved in cellular signaling.

By inhibiting LYPLA1 and LYPLA2, this compound can modulate the palmitoylation status of key oncogenic proteins, such as members of the Ras superfamily. This interference with the palmitoylation cycle can disrupt downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are frequently hyperactivated in cancer and drive cell proliferation, survival, and metastasis.

Key Applications

-

Cancer Cell Proliferation/Viability Assays: To determine the cytotoxic and/or cytostatic effects of this compound on various cancer cell lines.

-

Apoptosis Assays: To investigate whether this compound induces programmed cell death in cancer cells.

-

Target Engagement and Pathway Analysis: To confirm the inhibition of LYPLA1/2 activity in a cellular context and to study the downstream effects on signaling pathways.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary targets. Note: Specific IC50 values for this compound in various cancer cell lines are not widely published. The data for the related LYPLA1 inhibitor, ML348, in MDA-MB-468 cells is provided as a reference for expected potency.

| Compound | Target Enzyme | IC50 (in vitro) | Cell Line | Assay Type | IC50 (Cell-Based) | Reference |

| This compound | LYPLA1 | 17 nM | - | - | - | [1] |

| This compound | LYPLA2 | 30 nM | - | - | - | [1] |

| This compound | ABHD11 | 10 nM | - | - | - | [1] |

| ML348 | LYPLA1 | - | MDA-MB-468 | WST-8 Proliferation | ~10 µM (at 48h) | [2] |

Experimental Protocols

Cell Proliferation/Viability Assay (WST-8 Assay)

This protocol is adapted from a study utilizing the related LYPLA1 inhibitor, ML348, on the triple-negative breast cancer cell line MDA-MB-468[2]. It provides a robust method for assessing the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound inhibitor (stock solution in DMSO)

-

96-well cell culture plates

-

WST-8 reagent (e.g., CCK-8)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-